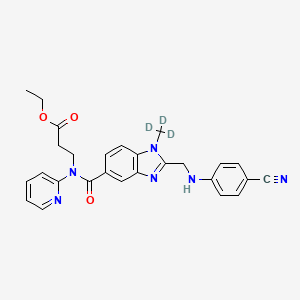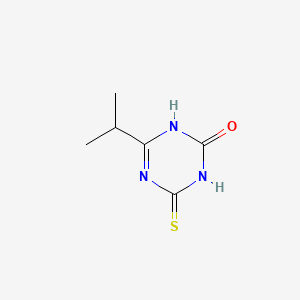![molecular formula C6H2Cl2N2O B585727 2,4-Dichlorofuro[2,3-D]pyrimidine CAS No. 1000577-84-3](/img/structure/B585727.png)
2,4-Dichlorofuro[2,3-D]pyrimidine
Vue d'ensemble
Description
2,4-Dichlorofuro[2,3-D]pyrimidine is a furopyrimidine derivative . It has a molecular weight of 148.978 . It is used in the preparation of phosphoinositide 3-kinase inhibitor .
Synthesis Analysis
The synthesis of 2,4-Dichlorofuro[2,3-D]pyrimidine involves the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorofuro[2,3-D]pyrimidine is represented by the formula C6H2Cl2N2O . The InChI code is 1S/C6H2Cl2N2O/c7-5-4-3 (1-2-11-4)9-6 (8)10-5/h1-2H .Physical And Chemical Properties Analysis
2,4-Dichlorofuro[2,3-D]pyrimidine is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Therapeutic Potential
2,4-Dichlorofuro[2,3-D]pyrimidine derivatives have shown significant therapeutic potential . They are part of a larger group of compounds known as pyridopyrimidines, which have been extensively studied for their biological activity . These compounds have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Antimicrobial Activity
Pyrimidine derivatives, including 2,4-Dichlorofuro[2,3-D]pyrimidine, have demonstrated antimicrobial activity . They have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi . This makes them potential candidates for the development of new antimicrobial drugs .
Antifolate Activity
6-Bromo-2,4-dichlorofuro[2,3-D]pyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These organisms are responsible for causing diseases such as pneumonia and toxoplasmosis, respectively. By inhibiting dihydrofolate reductase, these compounds can prevent the organisms from synthesizing DNA and proteins, thereby inhibiting their growth.
Synthesis of Highly Functionalized Pyrimidines
2,4-Dichlorofuro[2,3-D]pyrimidine can be used as a key intermediate in the synthesis of highly functionalized pyrimidines . By reacting this compound with different amine nucleophiles under carefully controlled reaction conditions, a variety of 2,4,5,6-tetrasubstituted or fused pyrimidines can be obtained . This makes 2,4-Dichlorofuro[2,3-D]pyrimidine a valuable tool in the field of synthetic chemistry .
Development of New Therapies
The pyridopyrimidine moiety, which includes 2,4-Dichlorofuro[2,3-D]pyrimidine, is present in relevant drugs and has been studied in the development of new therapies . For example, palbociclib, a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety .
Potential Activity Against Rheumatoid Arthritis
Dilmapimod, another compound containing a pyridopyrimidine moiety, has shown potential activity against rheumatoid arthritis . This suggests that 2,4-Dichlorofuro[2,3-D]pyrimidine and its derivatives could potentially be used in the development of new treatments for rheumatoid arthritis .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2,4-Dichlorofuro[2,3-D]pyrimidine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.
Mode of Action
2,4-Dichlorofuro[2,3-D]pyrimidine acts as an inhibitor of the PI3K enzyme . By binding to the active site of the enzyme, it prevents the enzyme from performing its function, thereby disrupting the signaling pathways that rely on PI3K. This disruption can lead to various changes in cellular functions, depending on the specific pathway affected.
Biochemical Pathways
The inhibition of PI3K by 2,4-Dichlorofuro[2,3-D]pyrimidine affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival.
Result of Action
The inhibition of PI3K by 2,4-Dichlorofuro[2,3-D]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on the PI3K/AKT/mTOR pathway for growth and survival . This makes the compound a potential candidate for the development of anticancer therapies.
Propriétés
IUPAC Name |
2,4-dichlorofuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMENBSHWUDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659987 | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorofuro[2,3-D]pyrimidine | |
CAS RN |
1000577-84-3 | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585646.png)
![sodium;(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B585647.png)


![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)

![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)


